![molecular formula C26H29N9O5 B11683217 2-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11683217.png)
2-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common approach is to start with the triazine core and introduce the functional groups through a series of reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the nitro groups or other functional groups in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound might yield different nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- 4-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
What sets 2-[(2E)-2-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29N9O5 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C26H29N9O5/c36-34(37)20-10-11-23(22(17-20)35(38)39)40-21-9-7-8-19(16-21)18-27-31-24-28-25(32-12-3-1-4-13-32)30-26(29-24)33-14-5-2-6-15-33/h7-11,16-18H,1-6,12-15H2,(H,28,29,30,31)/b27-18+ |
InChI Key |
YQODQMWPDPCCIB-OVVQPSECSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.